1-(4-Hydroxyphenyl)-2 4 6-triphenyl-

説明

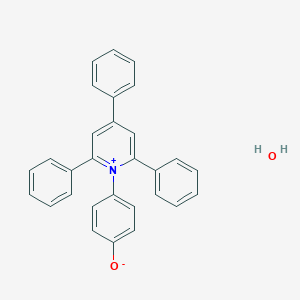

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- is a polyaromatic compound characterized by a central scaffold substituted with three phenyl groups and a para-hydroxyphenyl moiety. Such compounds are often synthesized via esterification or ketone formation reactions, as seen in intermediates like 4-hydroxyphenyl benzoates . The hydroxyphenyl group is a recurring motif in bioactive molecules, contributing to properties such as cytotoxicity and metabolic stability .

特性

IUPAC Name |

4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSBVGMHCCDFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- typically involves the following steps:

Starting Materials: The synthesis begins with benzene and phenol as the primary starting materials.

Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form triphenylbenzene.

Hydroxylation: The triphenylbenzene is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce the hydroxy group at the para position of one of the phenyl rings.

Industrial Production Methods

Industrial production methods for 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

化学反応の分析

Types of Reactions

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

Oxidation: Formation of 1-(4-Benzoquinonyl)-2,4,6-triphenyl-.

Reduction: Formation of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- derivatives with reduced functional groups.

Substitution: Formation of brominated or nitrated derivatives depending on the substituent introduced.

科学的研究の応用

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

作用機序

The mechanism of action of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function.

Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs in Hydroxyacetophenones

The Handbook of Hydroxyacetophenones lists 1-(4-Hydroxyphenyl)-2,2,2-triphenylethanone as a close analog. Key differences include:

- Functional Group: The ethanone group in the hydroxyacetophenone vs. unspecified substituents in the target compound.

- Synthetic Routes: Hydroxyacetophenones are typically prepared via Friedel-Crafts acylation or esterification, while triphenyl derivatives may involve Suzuki coupling or multi-step arylations .

Table 1: Physical Properties of Selected Hydroxyacetophenones

Substituent Effects on Bioactivity

The para-hydroxyphenyl group enhances interactions with biological targets. For example:

- β-Carboline Derivatives : Compound N'-(2-chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide (IC50 = 1.83 μM for PC-3 prostate cancer) shows comparable cytotoxicity to the target compound’s analogs, emphasizing the role of the hydroxyphenyl group in binding efficiency .

- Natural Products : Pyrrolezanthine (isolated from Aconitum tanguticum) and marine-derived enamide 1-(4-Hydroxyphenyl)-3-methyldodec-2-enamide demonstrate the hydroxyphenyl group’s prevalence in diverse bioactive contexts .

Table 2: Cytotoxic Activity (IC50) of Hydroxyphenyl-Containing Compounds

| Compound | Prostate (PC-3) IC50 (μM) | Ovarian (OVCAR-03) IC50 (μM) | Reference |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-β-carboline derivative | 1.83 | 1.65 | |

| 1-(4-N,N-Dimethylaminophenyl)-β-carboline | 1.37 | 1.09 |

Functional Group Variations

- Ester vs. Ketone Derivatives: 4-Hydroxyphenyl benzoates (e.g., 4C2B-OH) exhibit liquid crystalline behavior due to alkoxy chains, whereas hydroxyacetophenones prioritize rigidity for solid-state applications .

Key Research Findings and Contradictions

- Cytotoxicity: While 1-(4-Hydroxyphenyl)-β-carboline derivatives show potent activity in specific cancer lines, their overall efficacy is lower than dimethylaminophenyl analogs, suggesting substituent electronegativity impacts binding .

生物活性

1-(4-Hydroxyphenyl)-2,4,6-triphenyl- (C29H23NO2), a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a hydroxyl group attached to a phenyl ring, which is further connected to a triphenyl moiety. This unique arrangement contributes to its biological activity and interaction with various biomolecules.

Antiproliferative Effects

Research indicates that 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- exhibits notable antiproliferative activity against several cancer cell lines. A study demonstrated its effectiveness in inhibiting the growth of K562 (chronic myeloid leukemia) cells when treated with varying concentrations over different time periods. The results indicated a dose-dependent response with significant reductions in cell viability observed at higher concentrations (10 µM) after 48 hours of treatment .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Treatment Duration (h) | % Cell Viability |

|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- | K562 | 10 | 48 | 30% |

| MV4-11 | 10 | 72 | 25% | |

| MCF-7 | 10 | 24 | 40% |

The mechanism through which this compound exerts its antiproliferative effects involves several pathways:

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

- Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA) are significantly reduced following treatment, indicating a halt in cell cycle progression .

- Microtubule Disruption : The compound has been shown to affect microtubule dynamics, contributing to its cytotoxic effects.

Case Study: In Vitro Analysis

In a controlled laboratory setting, K562 cells were subjected to treatment with the compound at various concentrations. Flow cytometry and immunoblotting techniques were employed to assess cell viability and apoptosis markers. The findings confirmed that the compound effectively induced apoptosis in a concentration-dependent manner.

Structure-Activity Relationship (SAR)

The biological activity of phenolic compounds often correlates with their structural features. For instance, the presence of hydroxyl groups enhances solubility and interaction with biological targets. Research has indicated that modifications to the triphenyl structure can significantly alter the compound's potency against different cancer types .

Comparative Analysis

To understand the relative potency of 1-(4-Hydroxyphenyl)-2,4,6-triphenyl-, it is beneficial to compare it with other similar compounds:

Table 2: Comparative Biological Activities

| Compound | Antiproliferative Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- | ~5 | Apoptosis induction, microtubule disruption |

| Compound A (similar structure) | ~10 | Caspase activation |

| Compound B (different substituent) | ~15 | Cell cycle arrest |

Q & A

What are the optimal synthetic routes for 1-(4-Hydroxyphenyl)-2,4,6-triphenyl- derivatives, and how can purity be validated?

Level: Basic

Methodological Answer:

Multi-step organic synthesis is typically employed, starting with Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce aromatic substituents. Purification often involves column chromatography followed by recrystallization. Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation . For hydroxyphenyl derivatives, protecting groups (e.g., trimethylsilyl ether) may prevent undesired side reactions during synthesis .

Which spectroscopic and chromatographic techniques are most effective for characterizing structural and thermal properties?

Level: Basic

Methodological Answer:

- Structural Analysis:

- Thermal Stability:

How can factorial design be applied to study substituent effects on physicochemical properties?

Level: Advanced

Methodological Answer:

A 2³ factorial design can systematically evaluate variables like reaction temperature, catalyst loading, and solvent polarity. For example:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 5 mol% | 10 mol% |

| Solvent | Toluene | DMF |

Response Surface Methodology (RSM) optimizes yield and selectivity, with ANOVA identifying significant interactions . Advanced studies may integrate machine learning (e.g., COMSOL Multiphysics) to predict optimal conditions .

How should researchers resolve contradictions in adsorption behavior reported across studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from differences in surface morphology or experimental conditions. A systematic approach includes:

Controlled Replication: Standardize substrate preparation (e.g., silica vs. polymer surfaces) and humidity levels .

Computational Modeling: Density Functional Theory (DFT) simulations predict adsorption energies and identify metastable states .

Meta-Analysis: Compare datasets using ontologies (e.g., CRDC classifications for chemical engineering parameters) to isolate variables like pore size or surface charge .

What advanced methodologies integrate computational modeling with experimental data for reaction optimization?

Level: Advanced

Methodological Answer:

Hybrid workflows combine:

- Molecular Dynamics (MD): Simulate reaction pathways for intermediates (e.g., transition states in cross-coupling reactions).

- Real-Time Process Control: Use AI-driven platforms (e.g., COMSOL) to adjust flow rates or temperatures during continuous synthesis .

- Data Fusion: Merge spectroscopic data (e.g., in-situ FT-IR) with computational outputs to validate mechanistic hypotheses .

How do ontological frameworks influence experimental design in studying this compound’s reactivity?

Level: Advanced

Methodological Answer:

Ontological considerations (e.g., whether reactivity is deterministic or emergent) shape hypothesis formulation. For example:

- Deterministic View: Design experiments to test specific reaction mechanisms (e.g., radical vs. ionic pathways).

- Emergent View: Employ high-throughput screening to capture nonlinear behavior in catalytic systems .

Epistemological alignment ensures methodologies match the research’s philosophical assumptions (e.g., positivist vs. interpretivist approaches) .

What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Level: Advanced

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE): Use fractional factorial designs to identify critical process parameters (CPPs) affecting purity and yield .

- Statistical Control Charts: Track key metrics (e.g., particle size distribution) to maintain consistency .

How can surface chemistry studies on this compound inform material science applications?

Level: Advanced

Methodological Answer:

- Adsorption Kinetics: Quartz Crystal Microbalance (QCM) measures mass changes during surface interactions .

- Microspectroscopic Imaging: AFM-IR or ToF-SIMS maps molecular distribution on heterogeneous surfaces .

- Environmental Simulations: Replicate indoor/outdoor conditions to study degradation pathways (e.g., UV exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。